4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole
Brand Name: Vulcanchem
CAS No.: 117420-80-1
VCID: VC20849414
InChI: InChI=1S/C10H10N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h2-6H,11H2,1H3
SMILES: CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
Molecular Formula: C10H10N2O2S3
Molecular Weight: 286.4 g/mol

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole

CAS No.: 117420-80-1

Cat. No.: VC20849414

Molecular Formula: C10H10N2O2S3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole - 117420-80-1

Specification

CAS No. 117420-80-1
Molecular Formula C10H10N2O2S3
Molecular Weight 286.4 g/mol
IUPAC Name 5-(benzenesulfonyl)-2-methylsulfanyl-1,3-thiazol-4-amine
Standard InChI InChI=1S/C10H10N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h2-6H,11H2,1H3
Standard InChI Key LCVIYMPXPXZRLD-UHFFFAOYSA-N
SMILES CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
Canonical SMILES CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole belongs to the thiazole family of heterocyclic compounds. It features a thiazole core with multiple functional groups strategically attached to create a molecule with versatile chemical properties.

Structural Characteristics

The compound possesses a complex molecular architecture characterized by:

  • A five-membered thiazole ring containing both sulfur and nitrogen atoms

  • An amino group (-NH₂) at position 4

  • A methylthio group (-SCH₃) at position 2

  • A phenylsulfonyl group (-SO₂C₆H₅) at position 5

This unique arrangement of functional groups contributes to its biological activity and pharmaceutical potential. The thiazole ring serves as a critical pharmacophore in numerous bioactive compounds, while the attached functional groups enhance its binding capacity to various biological targets.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole

PropertyValue
CAS Number117420-80-1
Molecular FormulaC₁₀H₁₀N₂O₂S₃
Molecular Weight286.4 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents like DMSO, DMF
Research CategoryFor research use only (not for human or veterinary use)

The compound's molecular structure contributes to its distinctive chemical behavior and reactivity patterns. The presence of both electron-donating and electron-withdrawing groups creates a complex electronic distribution that influences its chemical interactions and biological activities.

Synthesis Methodologies

The synthesis of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole typically involves multi-step reaction processes that require precision and careful control of reaction conditions.

General Synthetic Approaches

The synthesis of this complex thiazole derivative generally follows specialized organic chemistry procedures. Typical approaches involve:

  • Initial formation of the thiazole ring scaffold using thiourea derivatives or other sulfur-containing precursors

  • Strategic introduction of functional groups through substitution reactions

  • Modification of substituents to achieve the desired compound architecture

The process often requires controlled temperature conditions, appropriate solvent selection, and catalyst optimization to achieve satisfactory yields and purity levels.

Biological Activities

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole exhibits a range of biological activities that make it potentially valuable for pharmaceutical applications. These properties are consistent with other thiazole derivatives that have demonstrated significant pharmacological effects.

Antimicrobial Properties

Thiazole derivatives, including compounds structurally similar to 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole, have demonstrated considerable antimicrobial activity. This activity extends to:

  • Effectiveness against both Gram-positive and Gram-negative bacteria

  • Potential mechanisms involving disruption of bacterial cell wall synthesis

  • Interference with bacterial membrane integrity

These properties make the compound a potential candidate for development into new antibiotics, particularly important in an era of increasing antimicrobial resistance.

Anti-inflammatory Activities

The anti-inflammatory potential of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole and related thiazole derivatives has been noted in pharmaceutical research. These compounds may:

  • Inhibit key enzymes involved in inflammatory pathways

  • Modulate inflammatory mediator production

  • Reduce inflammatory responses in experimental models

This anti-inflammatory profile suggests applications in treating inflammatory disorders, potentially with fewer side effects than current therapies.

Structure-Activity Relationships

Understanding the relationship between the molecular structure of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole and its biological activities provides valuable insights for medicinal chemistry research.

Key Structural Elements and Their Contributions

The biological activity of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole can be attributed to specific structural elements:

  • Thiazole Ring: Serves as the core heterocyclic scaffold that provides conformational rigidity and specific binding properties

  • Amino Group: Often contributes to hydrogen bonding with biological targets and increases water solubility

  • Methylthio Group: Provides lipophilic character and may enhance membrane permeability

  • Phenylsulfonyl Group: Contributes to electron distribution and may enhance binding to specific protein targets

The strategic positioning of these groups creates a molecule with specific electronic and spatial characteristics that influence its biological interactions .

Structural Modifications and Effect on Activity

Research on similar compounds suggests that modifications to the structure of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole could modulate its biological activities:

  • Substitutions on the phenyl ring of the phenylsulfonyl group may enhance antimicrobial activity

  • Modifications to the methylthio group might alter the compound's metabolic stability

  • Changes to the amino group could influence water solubility and binding affinity

These structure-activity relationships provide a foundation for rational design of derivatives with enhanced properties for specific therapeutic applications .

Applications in Pharmaceutical Research

The unique structural features and biological activities of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole make it valuable in pharmaceutical research and drug development.

Antibiotic Development

Its antimicrobial properties make it suitable for further modification into more potent antibiotics. The growing concern about antibiotic resistance creates an urgent need for new antimicrobial agents, and thiazole derivatives represent a promising class of compounds for this purpose.

Anti-inflammatory Drugs

The anti-inflammatory potential suggests applications in developing treatments for inflammatory conditions, potentially with improved efficacy or reduced side effects compared to existing options.

Cancer Therapeutics

Related aminothiazole compounds have shown activity against various cancer cell lines, suggesting that 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole or its derivatives might serve as leads for developing new anticancer agents .

Future Research Directions

Research on 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole continues to evolve, with several promising directions for future investigation.

Structural Optimization

Future research efforts may focus on:

  • Systematic modification of the phenylsulfonyl group to enhance specific biological activities

  • Exploration of alternative substituents at the methylthio position

  • Investigation of prodrug approaches to improve pharmacokinetic properties

These structural optimizations could lead to derivatives with enhanced potency, selectivity, and drug-like properties .

Mechanism of Action Studies

Detailed investigations into the precise mechanisms of action would enhance understanding of how 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole exerts its biological effects:

  • Identification of specific molecular targets and binding modes

  • Elucidation of structure-activity relationships at the molecular level

  • Investigation of cellular pathways affected by the compound

Such mechanistic insights would facilitate rational design of improved derivatives and expand potential therapeutic applications .

Combination Studies

Exploring the potential synergistic effects of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole with other bioactive compounds represents another promising research direction:

  • Combinations with existing antibiotics to combat resistant bacteria

  • Integration with established anti-inflammatory agents for enhanced efficacy

  • Development of multi-target approaches for complex diseases like cancer

These combination strategies might lead to novel therapeutic approaches with improved outcomes and reduced resistance development .

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